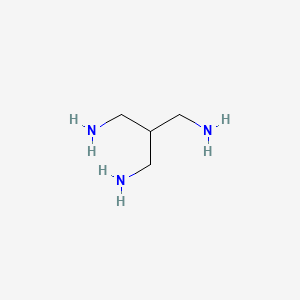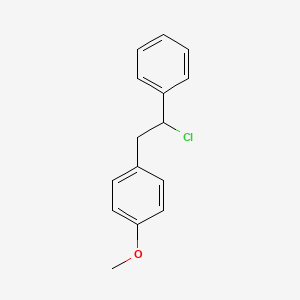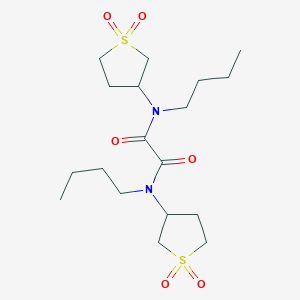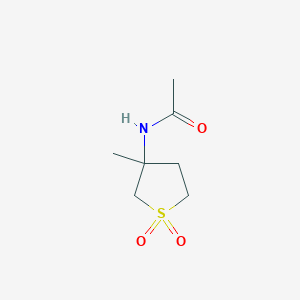
1,3-Propanediamine, 2-(aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, 2-(aminomethyl)-: is a chemical compound with the molecular formula C4H13N3. It is also known by its IUPAC name, 2-(aminomethyl)-1,3-propanediamine . This compound is a diamine, meaning it contains two amine groups, which makes it highly reactive and useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common method involves the reaction of acrylonitrile with ammonia, followed by hydrogenation of the resulting aminopropionitrile . This process typically requires a catalyst such as Raney nickel and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of 1,3-Propanediamine, 2-(aminomethyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediamine, 2-(aminomethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
1,3-Propanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of coatings, adhesives, and resins
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, 2-(aminomethyl)- involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups in the compound can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This reactivity allows it to modify the structure and function of target molecules, leading to various chemical and biological effects .
Comparison with Similar Compounds
1,3-Diaminopropane:
N-(2-Aminoethyl)-1,3-propanediamine: This compound has an additional ethylamine group, making it more versatile in certain applications.
Uniqueness: 1,3-Propanediamine, 2-(aminomethyl)- is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for the formation of more complex derivatives. This makes it particularly valuable in the synthesis of specialized chemicals and materials .
Properties
CAS No. |
115310-97-9 |
|---|---|
Molecular Formula |
C4H13N3 |
Molecular Weight |
103.17 g/mol |
IUPAC Name |
2-(aminomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C4H13N3/c5-1-4(2-6)3-7/h4H,1-3,5-7H2 |
InChI Key |
XXZJETFEIRYFCD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)



![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)
![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)



![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)

